1-Benzylindoline

Descripción general

Descripción

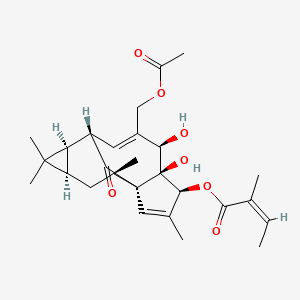

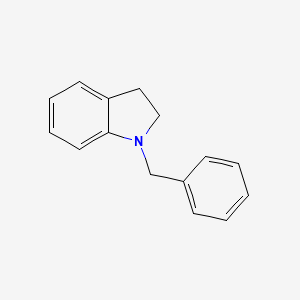

1-Benzylindoline is an organic compound with the molecular formula C15H15N It belongs to the class of indoline derivatives, which are known for their diverse biological and chemical properties The structure of this compound consists of an indoline core with a benzyl group attached to the nitrogen atom

Métodos De Preparación

1-Benzylindoline can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-diaminoanthraquinone with this compound-2,3-dione in glacial acetic acid. The reaction mixture is then purified by column chromatography using a hexane/chloroform solvent system to obtain the desired product . Another method involves the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine is reacted with an appropriate ketone under acidic conditions . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Análisis De Reacciones Químicas

1-Benzylindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions can occur at the benzyl group or the indoline ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Elimination: The elimination of benzene from protonated this compound has been observed under collision-induced dissociation conditions.

Aplicaciones Científicas De Investigación

1-Benzylindoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and organic materials.

Mecanismo De Acción

The mechanism of action of 1-Benzylindoline involves its interaction with various molecular targets and pathways. The compound can undergo proton transfer reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzyl cation transfer from the nitrogen atom to the indoline core is a key step in its reactivity . Additionally, the compound’s ability to undergo electrophilic substitution and oxidation reactions contributes to its biological activity.

Comparación Con Compuestos Similares

1-Benzylindoline can be compared with other indoline derivatives, such as:

1-Benzylindole: Similar in structure but lacks the saturated nitrogen-containing ring of indoline.

Indole-5-phosphonic acid derivatives: These compounds have a phosphonic acid group attached to the indole ring, providing different chemical properties and reactivity.

3-Hydroxyindolin-2-ones: These derivatives have a hydroxyl group at the 3-position of the indoline ring, which significantly alters their biological activity and chemical behavior.

This compound stands out due to its unique combination of a benzyl group and an indoline core, which imparts distinct chemical and biological properties.

Propiedades

IUPAC Name |

1-benzyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWJGPICKZXXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445202 | |

| Record name | 1-benzylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61589-14-8 | |

| Record name | 1-benzylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

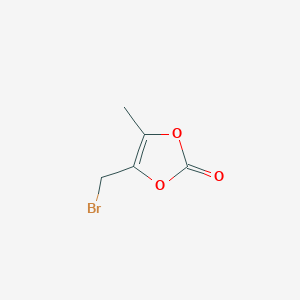

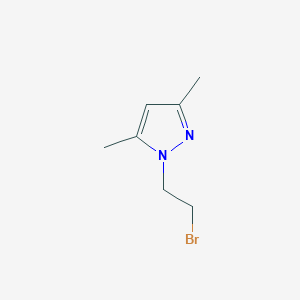

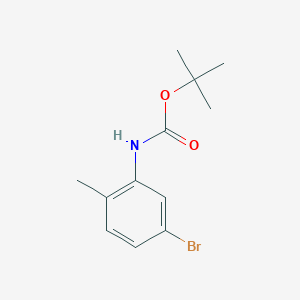

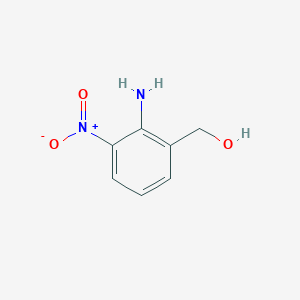

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

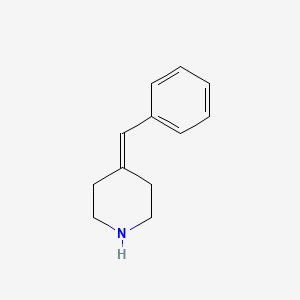

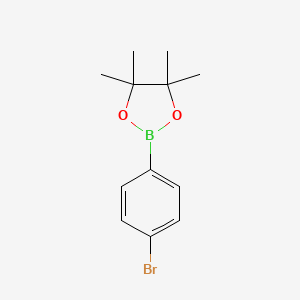

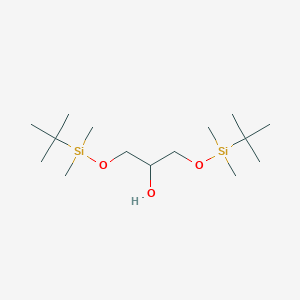

Feasible Synthetic Routes

Q1: What is the significance of 1-Benzylindoline in the synthesis of more complex molecules?

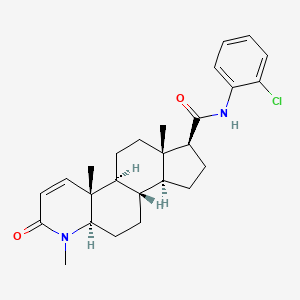

A1: this compound serves as a crucial starting material for synthesizing various indole-based compounds with potential biological activity. [, ] For instance, it can be converted to 1-benzyl-2-bromo-1H-indole, a key intermediate in the synthesis of indolo[2,1-a]isoquinolines, a class of compounds known for their antileukemic and antitumor properties. [] This conversion involves transforming the carbonyl group of the oxindole to a bromine atom using phosphorus oxybromide (POBr3). []

Q2: How does this compound contribute to the understanding of spirovinylcyclopropyl oxindole reactions?

A2: While not directly involved, the formation of this compound-2,3-dione (from this compound) is a significant product in the reaction of spirovinylcyclopropyl oxindole with singlet oxygen (1O2). [] This reaction, studied computationally at the MN15L/Def2-TZVP level of theory, proceeds through a complex mechanism involving a dioxolane intermediate. [] Understanding the formation and fate of this compound-2,3-dione helps elucidate the overall reaction pathway and the role of potential catalysts like iodine radicals. []

Q3: Are there any computational studies investigating the interaction of this compound derivatives with biological targets?

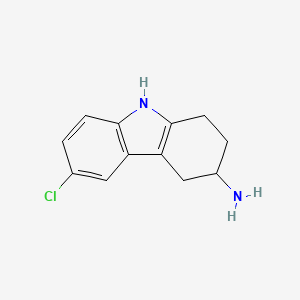

A3: Yes, researchers have explored the potential of 3-substituted oxindoles, derivatives of this compound, as inhibitors of PfPK5, a cyclin-dependent kinase (CDK) in Plasmodium falciparum (the parasite responsible for malaria). [] While the specific interactions of this compound itself haven't been modeled, these studies provide valuable insight into how modifications to the oxindole core can influence binding affinity and selectivity for specific biological targets. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B1278189.png)